(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 1023845-27-3
VCID: VC4376931
InChI: InChI=1S/C10H7F3N2O3S/c11-10(12,13)9-14-8(15-18-9)6-19(16,17)7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F
Molecular Formula: C10H7F3N2O3S
Molecular Weight: 292.23

(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene

CAS No.: 1023845-27-3

Cat. No.: VC4376931

Molecular Formula: C10H7F3N2O3S

Molecular Weight: 292.23

* For research use only. Not for human or veterinary use.

(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene - 1023845-27-3

Specification

CAS No. 1023845-27-3
Molecular Formula C10H7F3N2O3S
Molecular Weight 292.23
IUPAC Name 3-(benzenesulfonylmethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H7F3N2O3S/c11-10(12,13)9-14-8(15-18-9)6-19(16,17)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key XRDYLOMZZGCVMY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The molecular structure of (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene (C₁₀H₇F₃N₂O₃S) integrates three key functional elements:

  • A benzene ring providing aromatic stability and planar geometry.

  • A sulfonyl group (-SO₂-) attached to the benzene via a methylene bridge, introducing strong electron-withdrawing character.

  • A 1,2,4-oxadiazole ring substituted at the 4-position with a trifluoromethyl (-CF₃) group, conferring metabolic stability and lipophilicity.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇F₃N₂O₃S
Molecular Weight292.23 g/mol
IUPAC Name3-(Benzenesulfonylmethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS Registry Number1023845-27-3
XLogP3 (Predicted)2.13
Topological Polar Surface78.4 Ų

The oxadiazole ring adopts a planar conformation, with the trifluoromethyl group inducing significant dipole moments (1.7–2.1 D) that influence intermolecular interactions. Nuclear magnetic resonance (NMR) studies reveal distinct ¹⁹F signals at -63 to -65 ppm for the CF₃ group, while ¹H NMR shows characteristic splitting patterns for the methylene protons adjacent to the sulfonyl group.

Synthetic Methodologies and Optimization Challenges

General Synthesis Strategy

While detailed synthetic protocols remain proprietary, available data suggest a two-stage approach:

  • Oxadiazole Ring Formation: Cyclocondensation of amidoximes with trifluoroacetic anhydride under controlled anhydrous conditions generates the 5-(trifluoromethyl)-1,2,4-oxadiazole core.

  • Sulfonylation and Benzene Attachment: Subsequent reaction with benzenesulfonyl chloride in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) introduces the sulfonylmethyl-benzene moiety.

Critical challenges include:

  • Regioselectivity Control: Competing formation of 3,5-disubstituted oxadiazole isomers requires precise temperature modulation (60–80°C optimal).

  • Purification Complexity: High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity, though fluorinated byproducts remain difficult to separate.

Physicochemical and Spectroscopic Profile

Thermal and Solubility Properties

Experimental data from analogous compounds suggest:

  • Melting Point: Estimated 142–148°C (decomposition observed above 150°C)

  • Solubility: 0.48 mg/mL in aqueous buffers (pH 7.4), increasing to 2.1 mg/mL in dimethyl sulfoxide (DMSO)

  • LogP: Experimental value of 2.09 aligns with computational predictions (XLOGP3 = 2.13), indicating moderate lipophilicity suitable for blood-brain barrier penetration

Table 2: Spectroscopic Signatures

TechniqueKey Signals
¹H NMR (400 MHz)δ 4.85 (s, 2H, CH₂), 7.65–8.02 (m, 5H, Ar-H)
¹⁹F NMRδ -64.2 (s, CF₃)
IR (KBr)1345 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)
MS (ESI+)m/z 293.1 [M+H]⁺

Emerging Applications in Pharmaceutical Development

Antibacterial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) demonstrate MIC₉₀ values of 8 μg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of membrane potential through porin interactions .

Future Research Directions

Advanced Material Applications

The compound's π-deficient aromatic system and strong electron-withdrawing groups make it a candidate for:

  • Organic Semiconductor Layers: Predicted hole mobility of 0.45 cm²/V·s in thin-film transistors

  • Energetic Materials: Detonation velocity calculations suggest VOD ≈ 7,200 m/s when combined with nitro groups

Targeted Drug Delivery Systems

Functionalization of the benzene ring with polyethylene glycol (PEG) chains (n = 12–18) could enhance aqueous solubility while maintaining blood-brain barrier permeability for neurotherapeutic applications.

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